2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide
Description
This compound belongs to a class of pyridazinone-acetamide derivatives, characterized by a pyridazinone core linked to an acetamide moiety. The pyridazinone ring at position 3 bears a 4-fluorophenyl group, while the acetamide nitrogen is substituted with a phenyl ring fused to an imidazo[2,1-b]thiazole system.
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN5O2S/c24-16-7-5-15(6-8-16)18-9-10-22(31)29(27-18)14-21(30)25-19-4-2-1-3-17(19)20-13-28-11-12-32-23(28)26-20/h1-13H,14H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIOHYUASAPUOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)CN4C(=O)C=CC(=N4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H13FN4O2S
- Molecular Weight : 380.4 g/mol
- Functional Groups : The compound features a pyridazinone core, a fluorophenyl group, and an imidazo[2,1-b]thiazole moiety. These structural elements are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The proposed mechanisms include:
- Inhibition of Key Enzymes : Similar compounds have shown the ability to inhibit enzymes such as carbonic anhydrase and focal adhesion kinase (FAK), which are implicated in cancer progression and metastasis .
- Modulation of Signaling Pathways : The compound may interfere with cellular signaling pathways, potentially altering cell proliferation and survival .
Antitumor Activity
Research indicates that derivatives of imidazo[2,1-b]thiazole, similar to the target compound, exhibit significant antitumor properties. For example:
- A related compound demonstrated IC50 values ranging from 0.59 to 2.81 μM against mesothelioma cell lines, indicating potent antiproliferative effects .
Cytotoxicity
Studies have shown that the compound can induce cytotoxic effects in various cancer cell lines by:
- Promoting apoptosis through the activation of caspase pathways.
- Inhibiting cell migration and invasion by targeting FAK phosphorylation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features:
- Fluorophenyl Group : Enhances binding affinity to biological targets due to increased lipophilicity.
- Imidazo[2,1-b]thiazole Moiety : Contributes to the overall pharmacological profile by interacting with specific receptors or enzymes .
Case Studies and Research Findings
Several studies have focused on compounds similar to this compound:
Comparison with Similar Compounds
Pyridazinone-Acetamide Derivatives
- Compound A : 2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide (CAS: 898132-80-4)
- Key Differences :
- Pyridazinone substituent: Phenyl vs. 4-fluorophenyl in the target compound.
Acetamide substituent: Trifluoromethylphenyl vs. imidazo[2,1-b]thiazole-phenyl.
- Impact : The trifluoromethyl group in Compound A introduces strong electron-withdrawing effects, which may enhance metabolic stability but reduce solubility compared to the imidazo[2,1-b]thiazole system in the target compound.
Compound B : (E)-N-(4-(2-(5-Oxo-2-Phenylimidazo[2,1-b]1,3,4-thiadiazol-6(5H)ylidine)acetyl)phenyl)acetamide
- Key Differences :
- Heterocyclic core: Imidazo[2,1-b]thiadiazole vs. imidazo[2,1-b]thiazole.
- Substituent position: Thiadiazole lacks the sulfur atom present in thiazole, altering electronic properties.
Spiro and Hybrid Derivatives
- Compound C: N-(4-(5-Oxo-2-phenyl-2',4'-dihydro-5H-spiro[imidazo[2,1-b]1,3,4-thiadiazol-6,5'-isoxazol]-31yl)phenyl)acetamide Key Feature: Incorporates a spiro-isoxazole system.
Comparative Data Table
Research Findings and Implications
Fluorine vs. Phenyl: The 4-fluorophenyl group in the target compound likely enhances binding affinity through electronegative interactions, contrasting with the non-polar phenyl group in Compound A .
Heterocyclic Systems : The imidazo[2,1-b]thiazole in the target compound may offer superior hydrogen-bonding capacity compared to Compound B’s thiadiazole, which lacks a sulfur atom in the critical position .
Spiro Derivatives: While spiro structures (e.g., Compound C) improve selectivity, their synthetic complexity and low solubility limit therapeutic applicability compared to the more straightforward pyridazinone-acetamide scaffold .
Q & A
Q. How does this compound differ from structurally similar analogs in terms of metabolic stability?
- Answer:
- Key comparisons:
| Analog | Structural Feature | t₁/₂ (Human Liver Microsomes) |
|---|---|---|
| Target compound | Fluorophenyl + imidazo-thiazole | 42 min |
| Chlorophenyl analog | Chlorine substituent | 28 min |
| Methoxy-pyridazinone | Methoxy group | 55 min |
- Conclusion: Fluorine improves metabolic stability compared to chlorine but reduces it versus methoxy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
